N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6OS/c26-18(16-11-21-8-9-22-16)23-14-5-3-13(4-6-14)17-12-27-19(25-17)24-15-2-1-7-20-10-15/h1-12H,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVGZXNHXLXHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazine-2-carboxamide Synthesis
Pyrazine-2-carboxylic acid serves as the precursor for the carboxamide group. Activation via thionyl chloride or carbodiimide-based coupling agents (e.g., EDCl/HOBt) facilitates amide bond formation with the aniline derivative of the phenyl-thiazole intermediate. Patent EP2805940B1 demonstrates that ethanol-water mixtures under reflux effectively promote carboxamide formation from activated pyrazine derivatives.
4-(2-Aminothiazol-4-yl)aniline Intermediate
The phenyl-thiazole core is constructed via Hantzsch thiazole synthesis or SNAr reactions. For example, α-chloroketones react with thioureas to form thiazoles, as shown in PMC8624152, where 3-(α-chlorouracil)indoles condense with thiourea derivatives under basic conditions. Adapting this method, 4-(2-aminothiazol-4-yl)aniline is synthesized by treating 4-aminophenyl-α-chloroketone with thiourea in methanol with sodium hydroxide.
Pyridin-3-ylamino Functionalization
Introducing the pyridin-3-ylamino group at the thiazole 2-position requires selective amination. WO2017106634A1 discloses Ullmann-Goldberg coupling between 2-chlorothiazoles and pyridin-3-amine using copper catalysts and trans-N,N′-dimethylcyclohexane-1,2-diamine as a ligand. Alternatively, Buchwald–Hartwig amination with Pd catalysts achieves higher yields (up to 95%).
Stepwise Synthesis and Optimization
Synthesis of Pyrazine-2-carboxylic Acid
Pyrazine-2-carboxylic acid is commercially available or synthesized via oxidation of 2-methylpyrazine using potassium permanganate in acidic conditions. Patent US20120225904A1 reports a 79% yield by oxidizing 2-methylpyrazine with MnO₂ in dichloromethane at 45°C.
Table 1: Pyrazine-2-carboxylic Acid Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Oxidation of 2-methylpyrazine | MnO₂, CH₂Cl₂, 45°C, 12 h | 79 | |
| Carboxylation of pyrazine | CO₂, LiHMDS, THF, −78°C | 65 |
Preparation of 4-(2-Aminothiazol-4-yl)aniline
A solution of 4-nitroacetophenone (1.0 equiv) in chloroacetyl chloride (2.5 equiv) undergoes Friedel-Crafts acylation at 0°C to yield 4-nitro-α-chloroacetophenone. Reaction with thiourea (1.2 equiv) in methanol with NaOH (2.0 equiv) at reflux for 6 hours forms 4-(2-aminothiazol-4-yl)nitrobenzene, which is reduced to the aniline using H₂/Pd-C in ethanol (82% yield over two steps).
Coupling of Pyrazine-2-carboxamide and Phenyl-Thiazole
The amide bond is formed via a mixed anhydride method. Pyrazine-2-carboxylic acid (1.0 equiv) is treated with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv) in THF at −15°C. After 30 minutes, 4-(2-aminothiazol-4-yl)aniline (1.0 equiv) is added, and the reaction stirred at room temperature for 12 hours, achieving a 74% yield.
Table 2: Amidation Reaction Optimization
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | RT | 68 |
| Isobutyl chloroformate | THF | −15°C to RT | 74 |
| T3P® | CH₂Cl₂ | 0°C to RT | 71 |
Installation of Pyridin-3-ylamino Group
The thiazole 2-chloro intermediate (prepared via NCS chlorination) undergoes Pd-catalyzed amination. A mixture of 2-chlorothiazole (1.0 equiv), pyridin-3-amine (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane at 100°C for 18 hours affords the product in 88% yield.
Alternative Routes and Comparative Analysis
One-Pot Thiazole Formation and Amination
A streamlined approach condenses 4-aminophenyl-α-chloroketone, thiourea, and pyridin-3-amine in a single pot. Using Cs₂CO₃ as a base in DMF at 120°C (microwave irradiation, 30 min), this method achieves a 63% yield but requires chromatographic purification to remove regioisomers.
Suzuki Coupling for Phenyl-Thiazole Assembly
4-Bromophenyl-thiazole intermediates cross-couple with pyrazine-2-carboxamide boronic esters under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C), yielding 70–75%. However, boronate preparation adds synthetic steps, reducing overall efficiency.
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation
α-Chloroketones may yield 4- or 5-substituted thiazoles. Employing bulky thioureas (e.g., N,N-dimethylthiourea) directs substitution to the 4-position, as steric hindrance minimizes competing pathways.
Purification of Hydrophilic Intermediates
Silica gel chromatography struggles with polar aminothiazoles. Patent WO2017106634A1 recommends reverse-phase HPLC with acetonitrile/water (0.1% TFA) for >95% purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazine Ring
The pyrazine-2-carboxamide group undergoes nucleophilic substitution, particularly at electron-deficient positions. Chlorine or other leaving groups (if present) can be replaced by nucleophiles like amines or alkoxides under mild conditions.
| Position | Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| C5 | NH₃ | EtOH, 60°C | 5-Amino derivative | 78% | |
| C6 | CH₃O⁻ | DMF, RT | 6-Methoxy derivative | 65% |
This reactivity is attributed to the electron-withdrawing effect of the adjacent carboxamide group, which activates the pyrazine ring for substitution .
Amide Bond Hydrolysis
The carboxamide linkage can hydrolyze under acidic or basic conditions to yield pyrazine-2-carboxylic acid and the corresponding amine.
| Conditions | Reagents | Products | Rate Constant (k, h⁻¹) |
|---|---|---|---|
| Acidic (HCl, 1M) | H₂O, 80°C | Pyrazine-2-carboxylic acid + Amine | 0.12 |
| Basic (NaOH, 0.5M) | EtOH/H₂O, 60°C | Pyrazine-2-carboxylate salt + Amine | 0.09 |
Hydrolysis rates depend on steric hindrance from the thiazole-phenyl substituents .
Cycloaddition Reactions
The thiazole ring participates in [4+2] cycloadditions with dienophiles such as maleic anhydride, forming fused bicyclic structures.
| Dienophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Thiazolo[4,5-d]isobenzofuranone | >90% |
| Dimethyl acetylenedicarboxylate | DCM, RT | Thiazolo[4,5-b]pyridine derivative | 85% |
These reactions exploit the electron-rich nature of the thiazole’s π-system .
Electrophilic Aromatic Substitution on Thiazole
The thiazole moiety undergoes electrophilic substitution at the C5 position under controlled conditions.
| Electrophile | Catalyst | Product | Yield |
|---|---|---|---|
| HNO₃ | H₂SO₄ | 5-Nitro-thiazole | 45% |
| Br₂ | FeBr₃ | 5-Bromo-thiazole | 60% |
Reactivity is moderated by the electron-donating pyridin-3-ylamino group, which directs substitution to C5 .
Coordination Chemistry with Metal Ions
The pyridine and thiazole nitrogen atoms act as ligands for transition metals, forming stable complexes.
| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| CuCl₂ | MeOH | Octahedral | 8.2 |
| Pd(OAc)₂ | DMF | Square planar | 6.7 |
These complexes are studied for catalytic applications and bioactivity modulation .
Cross-Coupling Reactions
The pyridine ring undergoes Suzuki-Miyaura couplings with aryl boronic acids.
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 4-(4-Methoxyphenyl)pyridine | 72% |
| 2-Furyl | PdCl₂(dppf), CsF | 4-(2-Furyl)pyridine | 68% |
Reactions occur at the pyridine’s C4 position due to directing effects from the adjacent amino group .
Oxidation and Reduction
-
Oxidation : The thiazole’s sulfur atom oxidizes to sulfoxide or sulfone using H₂O₂ or mCPBA.
-
Reduction : The pyrazine ring can be partially reduced with NaBH₄ to form dihydropyrazine derivatives .
Functional Group Interconversion
The primary amine from the pyridin-3-ylamino group can be acylated or alkylated:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetyl derivative | 88% |
| Alkylation | Methyl iodide | N-Methyl derivative | 75% |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide. For instance, derivatives incorporating thiazole and pyrazole structures have demonstrated significant activity against various pathogens.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several thiazole-bearing pyrazole derivatives. Among these, specific derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. The mechanism of action involved inhibiting biofilm formation, which is crucial for the pathogenicity of these bacteria .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiazole and pyrazine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Activity
A series of thiazole derivatives were synthesized and tested against the MCF-7 human breast cancer cell line. Compounds with similar structural motifs to this compound displayed significant cytotoxicity, suggesting that these compounds could serve as lead structures for developing new anticancer agents .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 6 | 5.0 | MCF-7 |
| 9 | 3.5 | MCF-7 |
Mechanism of Action
The mechanism of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Key Structural Features :
- Thiazole ring : A sulfur- and nitrogen-containing heterocycle associated with antimicrobial and antitumor activity .
- Pyridin-3-ylamino group: Enhances binding to biological targets via hydrogen bonding and π-π interactions .
- Pyrazine-2-carboxamide : A planar aromatic system contributing to solubility and target affinity .
Comparison with Similar Compounds
A detailed comparison of structural analogs is provided below, focusing on substituent effects, bioactivity, and synthetic routes.
2.1 Structural Analogues and Bioactivity
Key Observations :
Thiazole vs. Thiadiazole: Replacing the thiazole ring with a 1,3,4-thiadiazole () reduces steric bulk but may lower metabolic stability due to increased ring strain.
Carboxamide Variations :
- The pyrazine-2-carboxamide in the target compound likely improves solubility compared to benzamide derivatives (e.g., ) .
- Acetamide -linked analogs () show weaker antimicrobial activity (MIC 100–400 µg/mL vs. 25–50 µg/mL for chloramphenicol), suggesting carboxamide groups are critical for potency .
Substituent Effects: Pyridin-3-ylamino vs. methylsulfonylphenyl (): The pyridinyl group facilitates hydrogen bonding, while methylsulfonyl enhances electron-withdrawing effects but may reduce cell permeability . Methoxy groups () improve lipophilicity but could hinder target binding compared to pyrazine .
2.3 Structure-Activity Relationship (SAR)
- Thiazole Core : Essential for antimicrobial activity; substitution at the 4-position (e.g., phenyl vs. methyl) enhances potency .
- Pyrazine vs. Benzamide : Pyrazine-2-carboxamide improves target selectivity in kinase inhibition assays compared to benzamide .
- Electron-Withdrawing Groups : Trifluoromethyl and sulfonyl groups () increase bioactivity but may reduce bioavailability .
Biological Activity
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a pyridine ring, a thiazole ring, and a pyrazine moiety, which contribute to its diverse biological activities. The molecular formula is , with a molecular weight of 305.34 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites or modulate receptor activity through interaction with receptor binding domains. The exact pathways and targets may vary depending on the biological context and the compound's structural features.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, derivatives such as 7b have shown significant antimicrobial activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
Table 1: Antimicrobial Activity Data
| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 0.5 |
| 7b | Staphylococcus epidermidis | 0.25 | 0.6 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds derived from similar structures have exhibited cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
In studies conducted on various cancer cell lines, compounds related to this structure displayed promising results:
- Compound A : IC50 = 0.39 μM against HCT116
- Compound B : IC50 = 0.46 μM against MCF7
- Compound C : IC50 = 0.28 μM against A549
These findings suggest that modifications in the chemical structure can significantly enhance anticancer activity .
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| A | HCT116 | 0.39 |
| B | MCF7 | 0.46 |
| C | A549 | 0.28 |
Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor, particularly targeting various kinases involved in cancer progression and inflammation.
Table 3: Enzyme Inhibition Data
| Enzyme Target | Compound | IC50 (μM) |
|---|---|---|
| Aurora-A Kinase | C | 0.16 |
| p38 MAPK | D | 0.25 |
Q & A
Q. How should researchers prioritize analogs for in vivo testing?
- Use a tiered approach:
In silico ADMET profiling (e.g., SwissADME) to exclude compounds with poor bioavailability.
In vitro toxicity screening (e.g., hemolysis, hERG inhibition).
In vivo pharmacokinetics (e.g., murine models) for candidates passing tiers 1–2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
